Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-
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Overview
Description
Preparation Methods
The synthesis of Propanenitrile, 3-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenylamino]- involves several steps:
Cyanethylation: 2,6-dichloro-4-nitroaniline is reacted with acrylonitrile to form the cyanethylated product.
Hydroxyethylation: The cyanethylated product is then reacted with ethylene oxide to introduce the hydroxyethyl group.
Esterification: The hydroxyethylated product is esterified using acetic anhydride.
Diazotization and Coupling: 2,6-dichloro-4-nitroaniline is diazotized and then coupled with the esterified product to form the final compound.
Chemical Reactions Analysis
Propanenitrile, 3-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenylamino]- undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the nitro and chloro positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles for substitution reactions .
Scientific Research Applications
Propanenitrile, 3-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenylamino]- has several scientific research applications:
Chemistry: It is used as a model compound in studying azo dye chemistry and reactions.
Biology: Research on its interactions with biological molecules helps understand its potential effects and applications.
Medicine: Studies explore its potential use in medical diagnostics and treatments.
Industry: Apart from textiles, it is used in various industrial applications where azo dyes are required.
Mechanism of Action
The mechanism of action of Propanenitrile, 3-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenylamino]- involves its interaction with molecular targets through its azo and nitro groups. These interactions can lead to changes in the chemical and physical properties of the target molecules, affecting their function and behavior .
Comparison with Similar Compounds
Propanenitrile, 3-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenylamino]- can be compared with other similar azo dyes:
Disperse Orange 61: Similar in structure but with different substituents, leading to variations in color and application.
Disperse Yellow 163: Another azo dye with different substituents, used in different industrial applications.
These comparisons highlight the unique properties and applications of Propanenitrile, 3-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenylamino]- in various fields.
Properties
CAS No. |
62331-46-8 |
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Molecular Formula |
C17H15Cl2N5O3 |
Molecular Weight |
408.2 g/mol |
IUPAC Name |
3-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]propanenitrile |
InChI |
InChI=1S/C17H15Cl2N5O3/c18-15-10-14(24(26)27)11-16(19)17(15)22-21-12-2-4-13(5-3-12)23(8-9-25)7-1-6-20/h2-5,10-11,25H,1,7-9H2 |
InChI Key |
PAEXBWVMHCSRCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)N(CCC#N)CCO |
Origin of Product |
United States |
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